molecular formula C20H14N2O6 B13130873 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone CAS No. 84100-90-3

1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone

Cat. No.: B13130873
CAS No.: 84100-90-3
M. Wt: 378.3 g/mol
InChI Key: PZFWXFIOPGAEJT-UHFFFAOYSA-N
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Description

1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone is a complex organic compound with the molecular formula C20H14N2O6. It is known for its unique structure, which includes multiple hydroxyl and amino groups attached to an anthraquinone core. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.

    Hydroxylation: Hydroxyl groups are introduced at the 2, 3, 4, and 8 positions through electrophilic aromatic substitution reactions using hydroxylating agents such as hydrogen peroxide or hydroxyl radicals.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the amination and hydroxylation reactions.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: Industrial purification methods include large-scale chromatography and crystallization techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized anthraquinone derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Various substituted anthraquinone derivatives with different functional groups.

Scientific Research Applications

1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Disperse Blue 56: 1,5-Diamino-2-bromo-4,8-dihydroxy-9,10-anthraquinone.

    Disperse Blue 19: Another anthraquinone derivative with similar structural features.

Uniqueness

1,5-Diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthraquinone is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

84100-90-3

Molecular Formula

C20H14N2O6

Molecular Weight

378.3 g/mol

IUPAC Name

1,5-diamino-2-(3,4-dihydroxyphenyl)-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H14N2O6/c21-9-2-4-11(24)15-14(9)19(27)16-13(26)6-8(18(22)17(16)20(15)28)7-1-3-10(23)12(25)5-7/h1-6,23-26H,21-22H2

InChI Key

PZFWXFIOPGAEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O)O

Origin of Product

United States

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